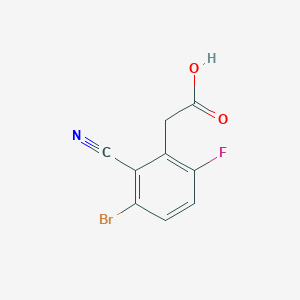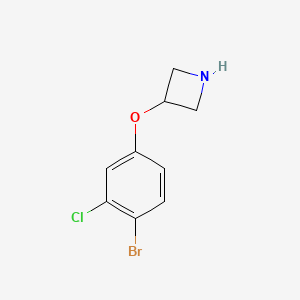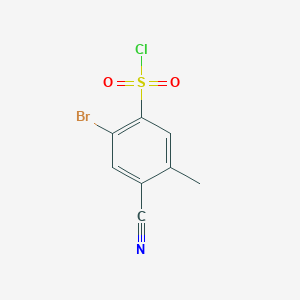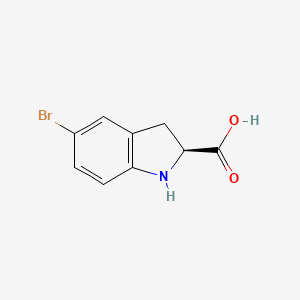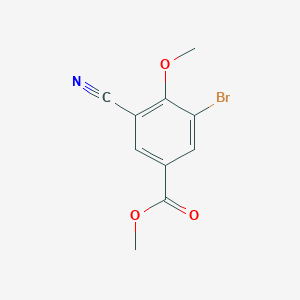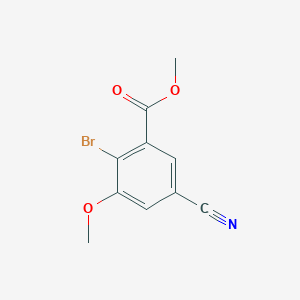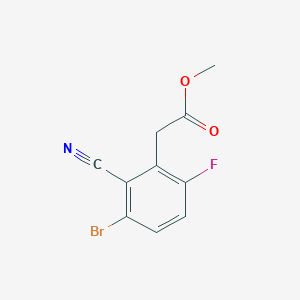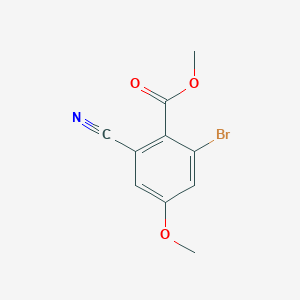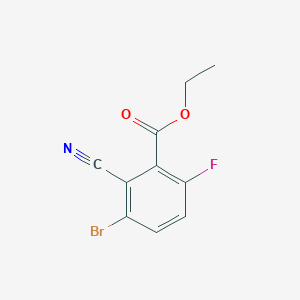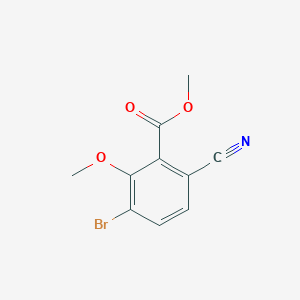![molecular formula C10H10N4S B1415707 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol CAS No. 1105189-88-5](/img/structure/B1415707.png)
7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Molecular Structure Analysis
The molecular structure of “7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol” is based on the imidazole ring, which is a five-membered heterocyclic moiety . The molecules of similar compounds contain a common 7- (4,5-dihydro-1 H -imidazol-2-yl)-2,5,6,7-tetrahydro-3 H -imidazo [2,1- c ] [1,2,4]triazol-3-imine fragment that adopts the same configuration in both molecules .
Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Properties
7-Phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol and its derivatives have been studied for their potential as antimicrobial and antibacterial agents. Studies have shown that these compounds exhibit significant minimum inhibitory concentrations (MICs), indicating their effectiveness against various bacterial strains. For instance, derivatives of this compound demonstrated antimicrobial activities comparable to chloramphenicol and superior activity to ampicillin in vitro (Sztanke et al., 2006). Similarly, other studies have developed straightforward synthesis methods for derivatives of 1-phenyl-imidazo[2,1-c][1,2,4]triazole, which were found to have significant antimicrobial activity (Aouali et al., 2014).
Cytotoxicity and Antitumor Activity
Research has also explored the cytotoxic potential of these compounds. Novel derivatives have been synthesized and tested for their efficacy against human cancer cell lines. Certain derivatives showed notable inhibition of growth in cervical and bladder cancer cell lines, suggesting their potential as antitumor agents (Balewski et al., 2020).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory activities of certain derivatives have been examined. Compounds synthesized from key intermediates have shown potential in vitro antioxidant and in vivo anti-inflammatory activity, which is further supported by molecular docking studies (Katikireddy et al., 2021).
Synthesis and Characterization
Considerable research has been dedicated to the synthesis and characterization of these compounds and their derivatives. Studies have detailed the processes involved in synthesizing various derivatives, providing insights into their chemical structures and potential applications (Güzeldemirci & Küçükbasmacı, 2010), (Garnier et al., 2003).
Mecanismo De Acción
Target of Action
Similar compounds such as imidazo-[2,1-b]-thiazole derivatives have been reported to show antimycobacterial activity . These compounds are known to target the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) .
Mode of Action
Similar compounds have been shown to selectively inhibit mtb . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex .
Biochemical Pathways
Similar compounds have been shown to selectively inhibit mtb , suggesting that they may affect the biochemical pathways associated with this bacterium.
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction .
Result of Action
Similar compounds have been shown to display significant activity against mtb .
Action Environment
Similar compounds have been evaluated for in vitro antitubercular activity , suggesting that their action may be influenced by the in vitro environment.
Propiedades
IUPAC Name |
7-phenyl-5,6-dihydro-2H-imidazo[2,1-c][1,2,4]triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c15-10-12-11-9-13(6-7-14(9)10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFDXQYBQFSRIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=S)NN=C2N1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



